2-(4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl)-2-methyloxirane
Description
Properties
IUPAC Name |
2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-2-methyloxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3O2/c1-15(9-21-15)13-7-6-12(8-14(13)16(18,19)20)22-11-4-2-10(17)3-5-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGFPOQFINKDJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C2=C(C=C(C=C2)OC3=CC=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201169467 | |
| Record name | 2-[4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl]-2-methyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201169467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417782-29-6 | |
| Record name | 2-[4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl]-2-methyloxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417782-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl]-2-methyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201169467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl)-2-methyloxirane typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with a suitable halogenating agent to form 4-chlorophenoxy.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a reaction with a trifluoromethylating agent.
Epoxidation: The final step involves the formation of the oxirane ring through an epoxidation reaction, typically using a peracid such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Epoxides can undergo oxidation reactions to form diols or other oxidized products.
Reduction: Reduction of the epoxide ring can lead to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Diols: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Amines or Thiols: Formed from substitution reactions.
Scientific Research Applications
Agricultural Chemistry
One of the primary applications of this compound is in the development of fungicides. It serves as a precursor for synthesizing more complex triazole derivatives, such as 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol , which has demonstrated significant antifungal activity against various pathogens affecting crops. The synthesis involves reacting the epoxide with triazole derivatives, highlighting its importance in agrochemical formulations aimed at enhancing crop protection .
Pharmaceutical Applications
The compound has been explored for its potential in medicinal chemistry, particularly in the development of selective androgen receptor modulators (SARMs). For instance, a related compound was studied for its role in hormonal male contraception, showcasing the versatility of chlorophenoxy and trifluoromethyl groups in modifying biological activity . The pharmacological effects were characterized through preclinical studies demonstrating high binding affinity to androgen receptors, indicating potential therapeutic applications .
Case Study 1: Fungicidal Efficacy
A study published in agricultural journals demonstrated that derivatives synthesized from this compound effectively controlled fungal diseases in crops like wheat and barley. The research highlighted the compound's mode of action, which inhibits fungal sterol biosynthesis, leading to cell death .
Case Study 2: Hormonal Modulation
Research on a related compound indicated its potential as a male contraceptive by modulating androgen receptors selectively. This study involved extensive pharmacological profiling and showed promising results in animal models, paving the way for future clinical trials .
Mechanism of Action
The mechanism of action of 2-(4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl)-2-methyloxirane would depend on its specific application. Generally, epoxides can act by forming covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorophenoxy and CF₃-Containing Derivatives
a. 2-(4-Chlorophenoxy)-2-methylpropionic acid
- Structure: Carboxylic acid with 4-chlorophenoxy and methyl groups.
- Properties : Detected in groundwater via GC-MS; lacks the epoxide’s reactivity but shares environmental persistence .
- Differentiation : Isomers distinguished by retention times and fragmentation patterns in GC-MS .
b. 4-Chloro-2-(6-trifluoromethylpyridin-3-yl)phenyl Derivatives
Table 1: Structural and Functional Comparison
Epoxide Derivatives with Aromatic Substituents
a. 2-(4-Methoxyphenyl)-3-methyloxirane
- Structure : Epoxide with 4-methoxyphenyl and methyl groups.
- Electronic Effects : Methoxy (electron-donating) increases epoxide stability vs. the target’s electron-withdrawing CF₃ and Cl .
b. (S)-2-((R)-Fluoro(phenyl)methyl)oxirane
- Structure : Chiral epoxide with fluorophenyl group.
- Applications : Used as a reagent for asymmetric synthesis; stereochemistry critical for enantioselectivity .
Key Insight : The target compound’s CF₃ and Cl groups enhance electrophilicity, favoring nucleophilic ring-opening reactions over methoxy-substituted epoxides .
Ketones vs. Epoxides
1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethanone
Comparison :
- Stability : Epoxides are more reactive (ring strain), while ketones are thermally stable.
- Applications : The target compound’s epoxide is preferable for stepwise synthesis (e.g., triazole coupling) .
Biological Activity
2-(4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl)-2-methyloxirane is a compound of significant interest due to its biological activities, particularly in the field of agricultural chemistry and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by the presence of a chlorophenoxy group and a trifluoromethyl group, which are known to enhance biological activity through various interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:
- Inhibition of Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. Studies indicate that derivatives with similar structures exhibit moderate inhibition against COX-2 and lipoxygenases (LOX-5 and LOX-15) .
- Antifungal Activity : As noted in patent literature, this compound serves as an effective fungicide, particularly when synthesized into derivatives that enhance its efficacy against fungal pathogens .
Biological Activity Data Table
Case Study 1: Antifungal Efficacy
In a study evaluating the antifungal properties of this compound, researchers found that it effectively inhibited the growth of several pathogenic fungi. The compound was tested against common agricultural pathogens, demonstrating a significant reduction in spore germination and mycelial growth.
Case Study 2: Inhibition of Inflammatory Pathways
Another investigation focused on the anti-inflammatory properties of the compound. It was found to reduce inflammation markers in vitro by inhibiting COX-2 expression in human cell lines. This suggests potential therapeutic applications in treating inflammatory diseases.
Toxicity Profile
The safety data sheets indicate that while the compound exhibits biological activity, it also poses certain risks. Notably:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl)-2-methyloxirane, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, phenoxy ether formation using 4-chlorophenol derivatives and halogenated intermediates under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Solvent choice (polar aprotic solvents like DMF or DMSO) and temperature control are critical to minimize side reactions such as oxidation or over-substitution .
- Optimization : Yield improvements (>70%) are achieved via slow addition of reagents and inert atmosphere (N₂/Ar) to prevent hydrolysis of trifluoromethyl groups .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Analytical Workflow :
- ¹H/¹³C NMR : Resolve aromatic protons (δ 6.8–7.5 ppm) and trifluoromethyl groups (δ -60 ppm in ¹⁹F NMR).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with mass accuracy <2 ppm.
- FT-IR : Identify C-O-C (1250 cm⁻¹) and epoxide (850 cm⁻¹) stretches .
Q. How does the compound’s stability vary under different storage conditions?
- Stability Profile :
- Thermal Stability : Degrades above 150°C, forming chlorophenol byproducts (TGA/DSC data).
- Light Sensitivity : Photooxidation of the epoxide group occurs under UV light; store in amber vials at -20°C .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of epoxide ring-opening reactions in this compound?
- Reaction Pathways : Acid-catalyzed ring-opening favors nucleophilic attack at the less hindered carbon of the epoxide. Computational studies (DFT) show electron-withdrawing trifluoromethyl groups direct attack to the adjacent position, validated by HPLC-MS monitoring of intermediates .
- Contradictions : Conflicting reports on stereochemical outcomes suggest solvent polarity (e.g., acetonitrile vs. THF) modulates transition-state stabilization .
Q. How can computational modeling predict biological activity, and what are its limitations?
- In Silico Approaches :
- Molecular Docking : Predicts binding to cytochrome P450 enzymes (e.g., CYP3A4) with ∆G values <-8 kcal/mol.
- ADMET Prediction : High logP (~4.2) suggests blood-brain barrier penetration, but false positives arise due to inadequate training data for trifluoromethylated epoxides .
- Validation : Cross-check with in vitro microsomal assays to resolve discrepancies in metabolic half-life predictions .
Q. How do contradictory data on cytotoxicity across studies arise, and how can they be reconciled?
- Data Analysis :
- Source Variability : Differences in cell lines (e.g., HepG2 vs. HEK293) and assay protocols (MTT vs. ATP-based). Normalize data using internal controls (e.g., staurosporine as a reference inhibitor).
- Confounding Factors : Impurities from incomplete synthesis (e.g., residual 4-chlorophenol) may skew IC₅₀ values. Purity verification via HPLC (>98%) is essential .
Q. What strategies optimize catalytic asymmetric synthesis of this compound?
- Catalyst Screening : Chiral salen-Mn(III) complexes achieve enantiomeric excess (ee) up to 85% in epoxidation. Key parameters:
- Solvent : Dichloromethane enhances catalyst solubility.
- Temperature : Lower temps (-20°C) reduce racemization .
Q. What are the metabolic pathways of this compound in mammalian systems?
- In Vitro Studies :
- Phase I Metabolism : CYP2C9-mediated hydroxylation at the methyloxirane group, forming a diol metabolite (LC-MS/MS confirmation).
- Phase II Metabolism : Glucuronidation of the phenol moiety detected in hepatocyte assays.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
